

# Fialuridine vs. Sofosbuvir: A Comparative Analysis of Mitochondrial Toxicity in Humanized Mice

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## Compound of Interest

Compound Name: 3',5'-Di-O-benzoyl fialuridine

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A definitive guide for researchers and drug development professionals on the contrasting mitochondrial safety profiles of two pivotal antiviral nucleoside analogues. This document provides a comprehensive comparison of Fialuridine (FIAU) and Sofosbuvir, supported by experimental data from studies in humanized mouse models.

The development of nucleoside analogues as antiviral agents has been a double-edged sword. While highly effective, this class of drugs has been associated with mitochondrial toxicity, a consequence of the off-target inhibition of mitochondrial DNA polymerase gamma (Pol  $\gamma$ ). The tragic clinical trial of Fialuridine (FIAU) for hepatitis B in 1993, which resulted in severe hepatotoxicity and patient deaths, stands as a stark reminder of the potential for devastating mitochondrial toxicity.<sup>[1][2]</sup> In contrast, Sofosbuvir, a cornerstone of modern hepatitis C therapy, exhibits a significantly wider safety margin. This guide delves into the comparative mitochondrial toxicity of these two agents, with a focus on data generated from humanized mouse models, which have proven crucial in recapitulating human-specific drug toxicities.<sup>[1][2]</sup>

## Executive Summary of Comparative Toxicity

Fialuridine demonstrates profound mitochondrial toxicity, leading to catastrophic liver failure. This is a direct result of its efficient phosphorylation within mitochondria and subsequent incorporation into mitochondrial DNA (mtDNA), causing premature chain termination and depletion of mtDNA. Sofosbuvir, on the other hand, shows a markedly safer profile in this regard. While some studies in animal models have suggested the potential for effects on

mitochondrial biogenesis, direct comparative studies in humanized mice reveal a stark contrast in hepatotoxicity between the two drugs.

## Quantitative Data Comparison

The following tables summarize the key quantitative findings from a pivotal study comparing Fialuridine and Sofosbuvir in chimeric TK-NOG mice with humanized livers.

Table 1: Plasma Alanine Aminotransferase (ALT) Levels in Humanized TK-NOG Mice

Treatment Group	Dose (mg/kg/day)	Duration	Mean Plasma ALT (U/L)
Fialuridine	400	4 days	>1000[1]
25	14 days	Significantly elevated[3][4]	Normal[1][3]
2.5	14 days	Elevated[3]	
Sofosbuvir	440	14 days	
44	14 days	Normal[1][3]	Normal[1][3]
Vehicle Control	-	14 days	

Table 2: Plasma Lactate Levels in Humanized TK-NOG Mice

Treatment Group	Dose (mg/kg/day)	Duration	Mean Plasma Lactate (mmol/L)
Fialuridine	400	4 days	~15[1]
25	14 days	Significantly elevated[3][4]	Normal[1][3]
2.5	14 days	Elevated[3]	
Sofosbuvir	440	14 days	
44	14 days	Normal[1][3]	Normal[1][3]
Vehicle Control	-	14 days	

Table 3: Histopathological and Ultrastructural Findings in Humanized TK-NOG Mice

Treatment Group	Dose (mg/kg/day)	Duration	Key Histopathological and Ultrastructural Findings in Human Hepatocytes
Fialuridine	400	4 days	Severe steatosis, mitochondrial swelling, loss of cristae, and abnormal mitochondrial morphology.[1]
Sofosbuvir	440	14 days	No significant histopathological changes or mitochondrial abnormalities observed.[1]
Vehicle Control	-	14 days	Normal liver histology and mitochondrial ultrastructure.[1]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of Fialuridine and Sofosbuvir.

### In-Vivo Humanized Mouse Study

A foundational study utilized chimeric TK-NOG mice with humanized livers to assess the hepatotoxicity of Fialuridine and Sofosbuvir.

- Animal Model: TK-NOG mice with approximately 90% of their liver cells replaced by human hepatocytes were used.[1] Control groups consisted of non-humanized TK-NOG mice.

- Drug Administration: Fialuridine (2.5, 25, 100, or 400 mg/kg/day) and Sofosbuvir (44 or 440 mg/kg/day) were administered via oral gavage for up to 14 days.[\[1\]](#)[\[5\]](#) A vehicle control (5% DMSO in saline) was also used.[\[1\]](#)
- Toxicity Assessment:
  - Clinical Chemistry: Plasma was collected to measure alanine aminotransferase (ALT) and lactate levels.[\[1\]](#)
  - Histopathology: Liver tissues were fixed in 10% formalin for standard hematoxylin and eosin (H&E) staining and in cold acetone for Oil Red O staining to assess steatosis.[\[1\]](#)
  - Electron Microscopy: Liver tissue was fixed in 4% glutaraldehyde for transmission electron microscopy (TEM) to evaluate mitochondrial morphology.[\[1\]](#)

## Measurement of Mitochondrial DNA (mtDNA) Content

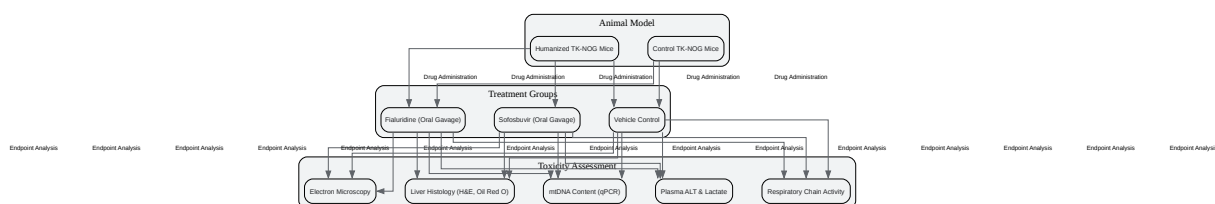
- DNA Extraction: Total DNA is extracted from liver tissue homogenates using a commercial DNA isolation kit.
- Quantitative PCR (qPCR): Real-time qPCR is performed to quantify the relative amounts of a mitochondrial-encoded gene (e.g., MT-ND1) and a nuclear-encoded gene (e.g., B2M). The ratio of mtDNA to nuclear DNA (nDNA) is then calculated to determine the relative mtDNA content.

## Assessment of Mitochondrial Respiratory Chain Complex Activity

- Tissue Preparation: Liver tissue is homogenized in an appropriate buffer to isolate mitochondria.
- Spectrophotometric Assays: The activities of individual respiratory chain complexes (I-IV) are measured using specific spectrophotometric assays that monitor the oxidation or reduction of specific substrates. The results are typically normalized to the total protein concentration or the activity of a mitochondrial matrix enzyme like citrate synthase.

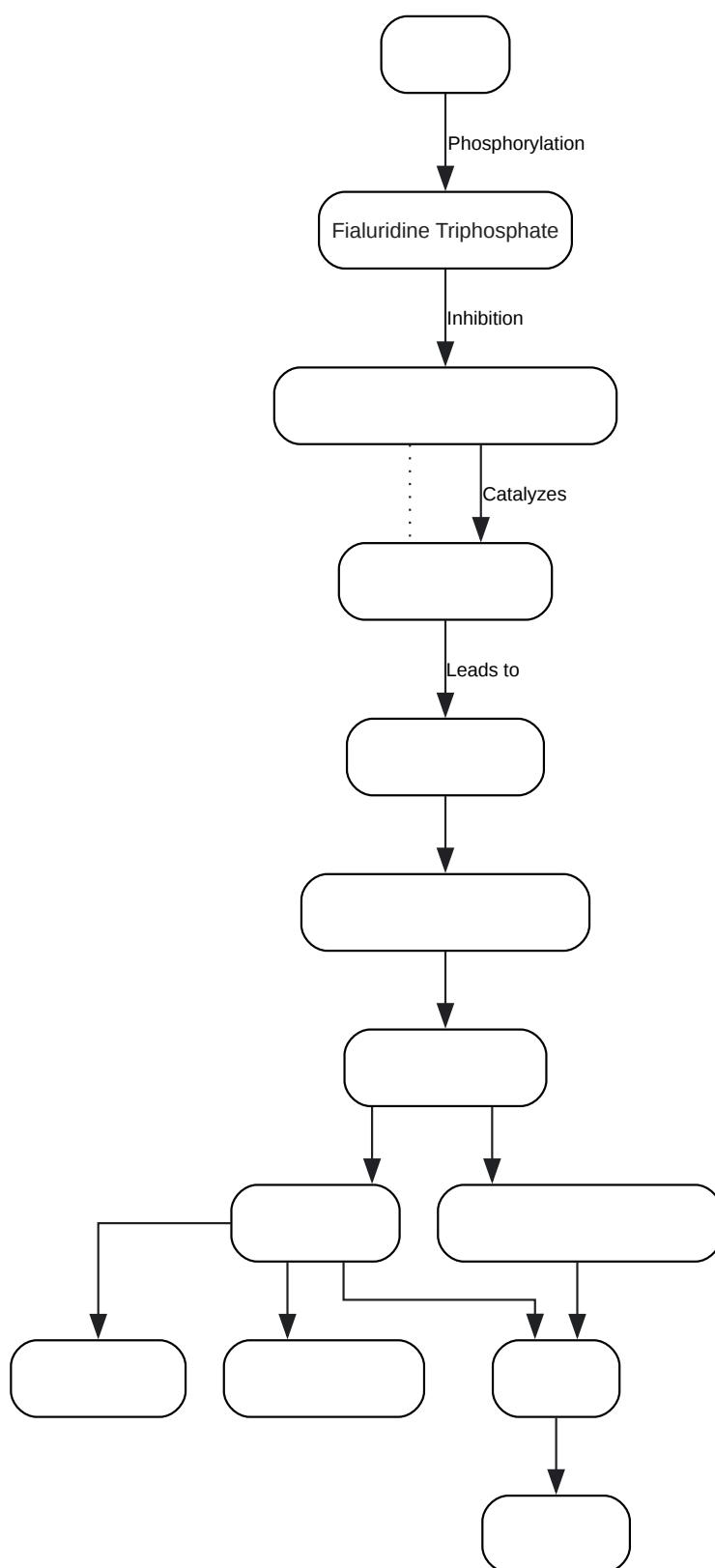
## Visualizing the Data and Processes

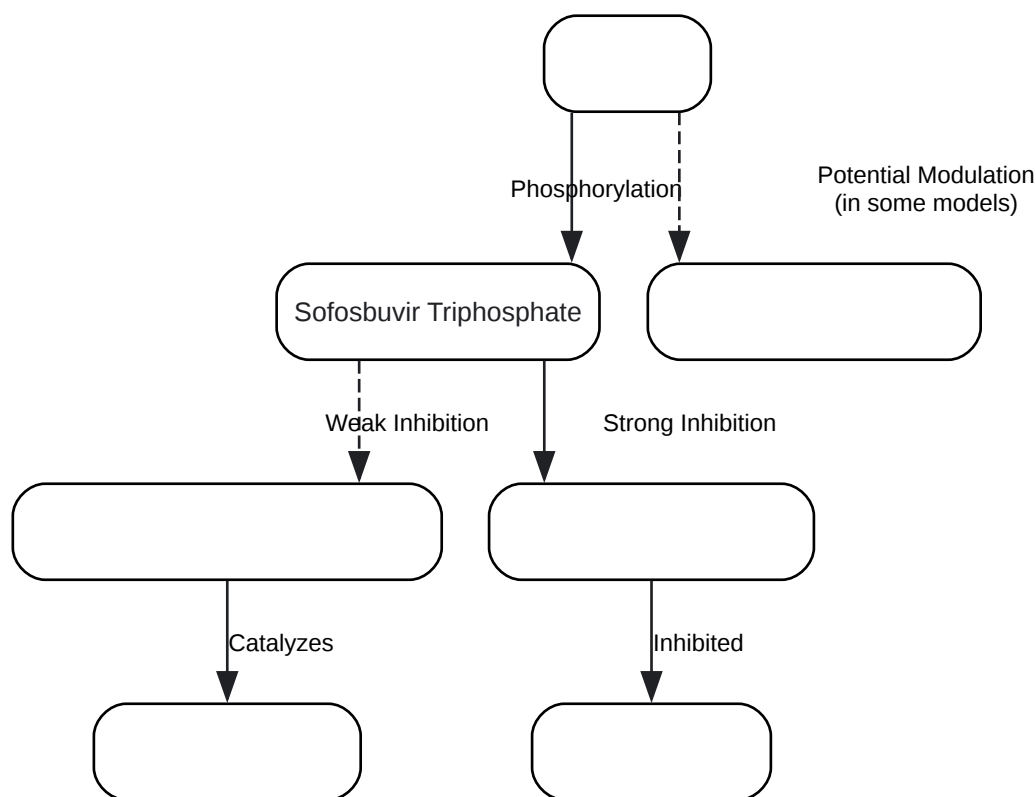
To better illustrate the experimental workflow and the underlying mechanisms of toxicity, the following diagrams are provided.



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Experimental workflow for comparative toxicity studies.





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- To cite this document: BenchChem. [Fialuridine vs. Sofosbuvir: A Comparative Analysis of Mitochondrial Toxicity in Humanized Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b585118#fialuridine-vs-sofosbuvir-a-comparison-of-mitochondrial-toxicity-in-humanized-mice>]

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